molecular formula C9H11N5 B1435111 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2092548-70-2

2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1435111
CAS No.: 2092548-70-2
M. Wt: 189.22 g/mol
InChI Key: LZQWJSGQRYMPRL-UHFFFAOYSA-N
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Description

2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests its potential in regulating phosphorylation processes in cells . Additionally, this compound may interact with antimicrobial and antiviral proteins, contributing to its broad-spectrum biological activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can affect signaling pathways that rely on phosphorylation, thereby altering gene expression and metabolic processes . This compound has also shown potential in affecting cell proliferation and apoptosis, making it a candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. Its kinase inhibitory activity is a prime example, where it binds to the active site of kinases, preventing phosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels. For instance, its interaction with cytochrome P450 enzymes can influence its biotransformation and clearance from the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . For example, its localization in the nucleus may influence gene expression, while its presence in the cytoplasm can affect signaling pathways . Understanding these localization dynamics is vital for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrazine and pyrazole derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine may involve large-scale batch or continuous flow processes. Key considerations include:

    Catalysts: Use of efficient and recyclable catalysts to minimize costs and environmental impact.

    Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazine and pyrazole rings.

    Reduction: Reduction reactions can modify the functional groups attached to the rings, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, hydrazines.

    Substitution Products: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Diagnostics: Used in the development of diagnostic probes and imaging agents.

Industry

    Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity and stability.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    2-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-amine: Contains an oxadiazole ring instead of a pyrazole ring.

Uniqueness

2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to its specific arrangement of pyrazine and pyrazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-pyrazin-2-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-2-6-14-5-1-8(13-14)9-7-11-3-4-12-9/h1,3-5,7H,2,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWJSGQRYMPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC=CN=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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